4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate
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Description
This compound is a chemical substance with a complex structure. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The compound was synthesized according to the literature . The crystal suitable for single X-ray diffraction was obtained by recrystallization from acetonitrile solution . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been described as triclinic with specific dimensions . More detailed information about the molecular structure can be found in the referenced literature .Chemical Reactions Analysis
The yield of the compound was lower using pyridone 1b than 1a. This is probably due to the more aromatic property and less acidic character of alpha hydrogen of carbonyl of 1b which itself is a result of the tautomerization of the carbonyl group and NH .Physical and Chemical Properties Analysis
The compound has a specific linear formula and molecular weight . More detailed information about the physical and chemical properties can be found in the referenced literature .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S2/c1-3-13(2)23-19(24)18(28-21(23)27)12-14-4-10-17(11-5-14)26-20(25)15-6-8-16(22)9-7-15/h4-13H,3H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNTUXAEUPNTTH-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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